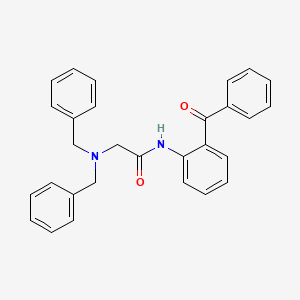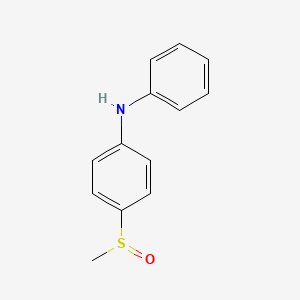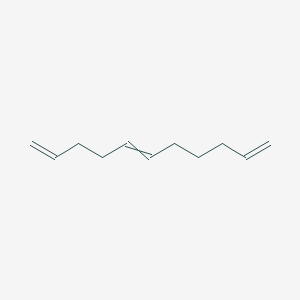
Undeca-1,5,10-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Undeca-1,5,10-trieno es un compuesto orgánico con la fórmula molecular C11H18. Es un trieno, lo que significa que contiene tres dobles enlaces dentro de su cadena de carbono. Este compuesto es de interés en varios campos de la química debido a su estructura y reactividad únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El Undeca-1,5,10-trieno se puede sintetizar a través de varios métodos. Un enfoque común implica la reacción de 1,4-dicloro-but-2-eno con un reactivo adecuado para formar la estructura triénica . Las condiciones de reacción generalmente implican el uso de una base y un solvente para facilitar la formación del trieno.
Métodos de producción industrial
La producción industrial de Undeca-1,5,10-trieno a menudo implica el uso de procesos catalíticos para garantizar un alto rendimiento y pureza. Los métodos y condiciones específicos pueden variar según el isómero deseado y la escala de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
El Undeca-1,5,10-trieno sufre varios tipos de reacciones químicas, que incluyen:
Oxidación: Los dobles enlaces en el trieno se pueden oxidar para formar epóxidos u otros compuestos que contienen oxígeno.
Reducción: Los dobles enlaces se pueden reducir para formar los alcanos correspondientes.
Sustitución: El trieno puede sufrir reacciones de sustitución donde uno de los átomos de hidrógeno es reemplazado por otro átomo o grupo.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y tetróxido de osmio.
Reducción: El gas hidrógeno en presencia de un catalizador de paladio o platino se utiliza a menudo para reacciones de reducción.
Sustitución: Las reacciones de halogenación se pueden llevar a cabo utilizando halógenos como cloro o bromo en condiciones controladas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de epóxidos, mientras que la reducción generalmente produce alcanos.
Aplicaciones Científicas De Investigación
El Undeca-1,5,10-trieno tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como material de partida para la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se puede utilizar en estudios que involucran la interacción de trienos con moléculas biológicas.
Medicina: Se está investigando la posible aplicación terapéutica de los trienos, particularmente en el campo del desarrollo de fármacos.
Industria: El Undeca-1,5,10-trieno se utiliza en la producción de fragancias y otros productos químicos especiales.
Mecanismo De Acción
El mecanismo por el cual el Undeca-1,5,10-trieno ejerce sus efectos implica su capacidad para participar en varias reacciones químicas debido a la presencia de múltiples dobles enlaces. Estos dobles enlaces pueden interactuar con otras moléculas, lo que lleva a la formación de nuevos compuestos. Los objetivos moleculares específicos y las vías involucradas dependen del contexto en el que se utiliza el compuesto.
Comparación Con Compuestos Similares
Compuestos similares
Undeca-1,3,5-trieno: Otro trieno con dobles enlaces en diferentes posiciones.
Undeca-1,3,5,9-tetraeno: Un tetraeno con cuatro dobles enlaces.
1,3,5-Undecatrieno: Un isómero estereoisómero del Undeca-1,5,10-trieno con una disposición espacial diferente de los dobles enlaces.
Singularidad
El Undeca-1,5,10-trieno es único debido a su disposición específica de dobles enlaces, lo que le confiere propiedades químicas y reactividad distintas en comparación con otros compuestos similares. Esta singularidad lo hace valioso en diversas aplicaciones de investigación e industriales.
Propiedades
Número CAS |
192374-59-7 |
|---|---|
Fórmula molecular |
C11H18 |
Peso molecular |
150.26 g/mol |
Nombre IUPAC |
undeca-1,5,10-triene |
InChI |
InChI=1S/C11H18/c1-3-5-7-9-11-10-8-6-4-2/h3-4,9,11H,1-2,5-8,10H2 |
Clave InChI |
KSAYKUJTFFANKN-UHFFFAOYSA-N |
SMILES canónico |
C=CCCCC=CCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


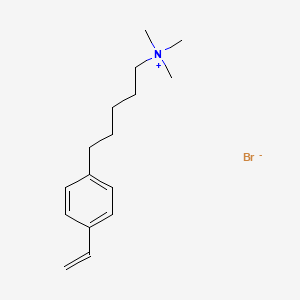


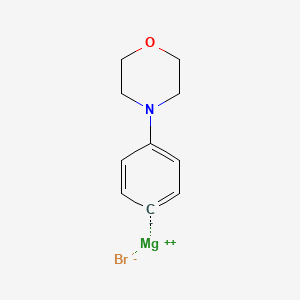
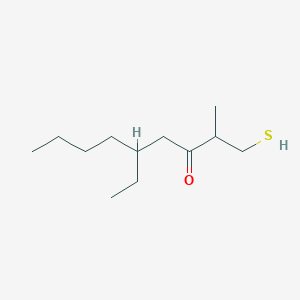
![Bicyclo[2.2.2]octanone, 6-hydroxy-4-methyl-, (1R,4S,6R)-(9CI)](/img/structure/B12577446.png)
![6-[4-Chloro-5-(difluoromethyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B12577447.png)
![Pyrazine, 6-bicyclo[2.2.1]hept-5-en-2-yl-2,3-dihydro-2,5-dimethyl-](/img/structure/B12577455.png)
![1,3-Dioxolo[4,5-g]quinoline-7-carboxylicacid,6,8-dimethyl-(9CI)](/img/structure/B12577469.png)
![1-Oxa-7-azaspiro[4.4]nonane-8-carboxamide, 6-oxo-7-(phenylmethyl)-, (5R,8R)-rel-](/img/structure/B12577475.png)
![(2R)-2-Methyl-4-phenyl-2-[(trimethylsilyl)oxy]but-3-enenitrile](/img/structure/B12577477.png)
![N-[(1R,7R)-Bicyclo[5.2.0]nonan-8-ylidene]hydroxylamine](/img/structure/B12577483.png)
